3-Ethylbenzo[d]isoxazol-6-amine
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Overview
Description
3-Ethylbenzo[d]isoxazol-6-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethylbenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzo[d]isoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
3-Ethylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription . By binding to the bromodomain, the compound prevents the recruitment of transcriptional machinery, leading to the downregulation of oncogenes such as c-Myc and CDK6 . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-Methylbenzo[d]isoxazol-6-amine
- 3-Phenylbenzo[d]isoxazol-6-amine
- 3-Benzylbenzo[d]isoxazol-6-amine
Comparison: 3-Ethylbenzo[d]isoxazol-6-amine is unique due to its ethyl substituent, which can influence its biological activity and chemical reactivity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2,10H2,1H3 |
InChI Key |
JZIZEFUMNBYSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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